molecular formula C12H18Si B13679524 (5-Indanyl)trimethylsilane

(5-Indanyl)trimethylsilane

Cat. No.: B13679524
M. Wt: 190.36 g/mol
InChI Key: RJMZDHYODLBQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to an indanyl moiety. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and industry. The indanyl group is derived from indane, a bicyclic hydrocarbon, while the trimethylsilane group is a common functional group in organosilicon chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Indanyl)trimethylsilane typically involves the reaction of indane with chlorotrimethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an intermediate indanyl anion, which then reacts with chlorotrimethylsilane to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: (5-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form indanyltrimethylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to indane using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilane group can be substituted with other functional groups through reactions with halogens or organometallic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).

Major Products Formed:

    Oxidation: Indanyltrimethylsilanol.

    Reduction: Indane.

    Substitution: Various substituted indanyl derivatives depending on the reagents used.

Scientific Research Applications

(5-Indanyl)trimethylsilane has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for alcohols and amines.

    Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.

    Industry: Utilized in the production of silicon-based materials and coatings, as well as in the semiconductor industry for the deposition of thin films.

Mechanism of Action

The mechanism of action of (5-Indanyl)trimethylsilane involves the interaction of the trimethylsilane group with various molecular targets. The silicon atom in the trimethylsilane group can form strong bonds with oxygen and fluorine, making it useful in reactions that require the formation of stable silicon-oxygen or silicon-fluorine bonds. The indanyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilane group but lacking the indanyl moiety.

    Indane: The parent hydrocarbon of the indanyl group, without the trimethylsilane functionality.

    (5-Indanyl)triethylsilane: A similar compound where the trimethylsilane group is replaced with a triethylsilane group.

Uniqueness: (5-Indanyl)trimethylsilane is unique due to the combination of the indanyl and trimethylsilane groups, which imparts distinct chemical properties and reactivity. The presence of the indanyl moiety enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, while the trimethylsilane group provides stability and reactivity towards oxygen and fluorine-containing reagents.

Biological Activity

(5-Indanyl)trimethylsilane is a compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique indanyl structure combined with a trimethylsilane group. This combination enhances its stability and reactivity, making it a valuable candidate for further biological evaluations.

  • Molecular Formula : C12H16OSi
  • Molecular Weight : 208.34 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. For instance, its structural similarity to known enzyme substrates suggests it could act as a competitive inhibitor or an allosteric modulator.
  • Cell Signaling Pathways : Preliminary studies indicate that this compound may influence key signaling pathways involved in cellular proliferation and apoptosis. This could have implications for cancer research, particularly in targeting tumor growth.

In Vitro Studies

In vitro assays have demonstrated the potential cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 Value (µM)Mechanism of ActionReference
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation
A54925Modulation of signaling pathways

Case Studies

A notable case study involved the application of this compound in a xenograft model of human lung cancer. The compound was administered at varying doses to assess its impact on tumor growth and metastasis.

  • Study Design : Mice were implanted with A549 cells and treated with this compound.
  • Results : The treatment group exhibited a significant reduction in tumor volume compared to the control group, suggesting effective anti-cancer properties.

Toxicity and Safety Profile

While the preliminary results are promising, it is crucial to evaluate the safety profile of this compound. Toxicological assessments are necessary to determine any adverse effects associated with its use.

  • Acute Toxicity : Initial studies indicate low acute toxicity levels, but long-term effects remain to be fully elucidated.
  • Safety Margins : Further research is required to establish safe dosage ranges for therapeutic applications.

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level.
  • Clinical Trials : Advancement towards clinical trials to evaluate efficacy and safety in humans.
  • Derivatives Exploration : Synthesis of derivatives to enhance potency and selectivity against specific biological targets.

Properties

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

2,3-dihydro-1H-inden-5-yl(trimethyl)silane

InChI

InChI=1S/C12H18Si/c1-13(2,3)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3

InChI Key

RJMZDHYODLBQLW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(CCC2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.